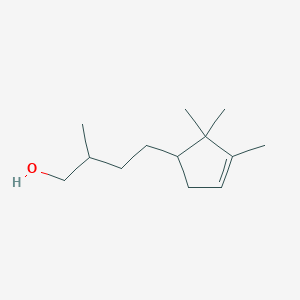

2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol

Descripción general

Descripción

2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol is an organic compound with the molecular formula C13H24O. It is known for its unique structure, which includes a cyclopentene ring and multiple methyl groups. This compound is often used in the synthesis of various organic compounds and has applications in different fields such as chemistry, biology, medicine, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol can be synthesized through sequential aldol condensation of campholenaldehyde with propanal, followed by hydrogenation and reduction . Another method involves the condensation of campholenealdehyde with formaldehyde, followed by reduction to yield 2-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-propenol, which is then reacted with an alkyl ortho-propanoate to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .

Análisis De Reacciones Químicas

Reaction Conditions:

-

Substrate : 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal

-

Reducing Agent : Sodium borohydride (NaBH₄)

-

Solvent : Methanol

-

Catalyst : Sodium hydroxide (NaOH)

-

Temperature : 60°C

-

Workup : Neutralization with acetic acid, extraction with diethyl ether, and purification via fractional distillation .

Outcomes:

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity | Mixture of E/Z isomers |

| By-products | Minor unsaturated alcohols |

This reduction proceeds stereoselectively, producing a mixture of E and Z isomers due to the allylic stereochemistry of the starting aldehyde .

Esterification Reactions

While direct esterification of this alcohol is not explicitly detailed in the provided sources, analogous compounds (e.g., 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol) undergo acid-catalyzed esterification with acetic anhydride to form acetate derivatives.

General Protocol:

-

Reagents : Acetic anhydride, acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid)

-

Conditions : Reflux in dichloromethane or toluene

-

Outcome : Formation of the corresponding acetate ester.

Example :

Oxidation Potential

The primary alcohol group in this compound is theoretically susceptible to oxidation, though no experimental data is provided in the sources. Potential oxidizing agents (e.g., MnO₂ or CrO₃) could convert it back to the aldehyde or carboxylic acid, depending on conditions.

Stability and Side Reactions

-

Thermal Stability : The compound is stable under standard storage conditions but may decompose at elevated temperatures (>150°C) due to the strained cyclopentene ring.

-

Acid/Base Sensitivity : The alcohol group may undergo dehydration under strongly acidic conditions, forming alkenes .

Stereochemical Considerations

The cyclopentene ring’s substituents (2,2,3-trimethyl groups) impose steric hindrance, influencing reaction selectivity. For example:

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry and Synthesis

- Starting Material : This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways.

- Reactions : It can undergo oxidation to form ketones or aldehydes, reduction to saturated alcohols, and nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups .

2. Biological Studies

- Olfactory Research : 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol interacts with olfactory receptors, particularly OR2AT4. This interaction has implications for understanding the mechanisms of smell and may lead to advancements in fragrance formulation .

- Hair Growth Stimulation : Research indicates that this compound may stimulate hair growth by activating olfactory receptors in human scalp hair follicles. This potential has been explored in cosmetic applications aimed at enhancing hair health.

3. Industrial Applications

- Fragrance Industry : Widely used for its sandalwood-like aroma, this compound is a key ingredient in perfumes and personal care products. Its ability to act as a fixative enhances the longevity of fragrances .

Safety Assessments

A comprehensive evaluation of the safety profile of this compound reveals:

| Safety Parameter | Findings |

|---|---|

| Genotoxicity | Not genotoxic |

| Repeated Dose Toxicity | Margin of Exposure (MOE) > 100 |

| Skin Sensitization | No significant reactions at low doses |

| Reproductive Toxicity | Exposure levels below safety thresholds |

These assessments indicate that the compound poses low risks when used within established guidelines .

Case Studies

Case Study 1: Fragrance Development

In a study focused on developing new perfume formulations, researchers utilized this compound as a core ingredient due to its desirable scent profile. The study demonstrated that incorporating this compound significantly improved the overall fragrance longevity and depth when blended with floral and woody notes.

Case Study 2: Hair Growth Research

A clinical trial investigated the effects of topical application of this compound on hair growth in individuals with androgenetic alopecia. Results indicated that participants experienced increased hair density and thickness after consistent application over three months, attributed to the stimulation of olfactory receptors linked to hair follicle activity .

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)butanol

- Beta,2,2,3-tetramethylcyclopent-3-en-1-butanol

- Beta,2,2,3-tetramethyl-3-cyclopentene-1-butan-1-ol

Uniqueness

2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol stands out due to its unique combination of a cyclopentene ring and multiple methyl groups. This structure imparts specific chemical and physical properties, making it valuable for various applications. Its distinct odor profile also makes it a popular choice in the fragrance industry .

Actividad Biológica

2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol, also known as sandelol, is a compound of significant interest in the fields of chemistry and pharmacology. This article provides a detailed examination of its biological activity, synthesizing findings from various research studies and databases.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C13H22O |

| CAS Number | 106155-02-6 |

| Molecular Weight | 194.313 g/mol |

| LogP | 3.3075 |

| PSA | 20.230 |

Structure

The structure of this compound features a complex cyclopentene ring that contributes to its unique properties and biological activities.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains, making it a potential candidate for natural preservatives in food and cosmetic products.

- Anti-inflammatory Effects : Preliminary research suggests that the compound may reduce inflammation in cellular models, indicating potential applications in treating inflammatory diseases.

- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests that it could act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

Study on Antimicrobial Activity

A study published in the Journal of Natural Products assessed the antimicrobial efficacy of sandelol against gram-positive and gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Anti-inflammatory Research

Another investigation published in Phytotherapy Research evaluated the anti-inflammatory effects of sandelol in a murine model of acute inflammation. The results demonstrated a reduction in paw edema by approximately 40% compared to the control group, suggesting a promising avenue for further research in inflammatory conditions.

Toxicology and Safety

While the biological activities are promising, safety assessments are crucial. According to the European Chemicals Agency (ECHA), the compound shows low acute toxicity; however, it can cause eye irritation upon contact. Proper handling and safety measures should be employed when working with this substance.

Propiedades

IUPAC Name |

2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h6,10,12,14H,5,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVGAJHMMVDTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C1(C)C)CCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60888048 | |

| Record name | 3-Cyclopentene-1-butanol, .beta.,2,2,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72089-08-8 | |

| Record name | Brahmanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72089-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopentene-1-butanol, beta,2,2,3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072089088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclopentene-1-butanol, .beta.,2,2,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclopentene-1-butanol, .beta.,2,2,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β,2,2,3-tetramethylcyclopent-3-ene-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.